3-Amino-4-(4-bromophenyl)-1-(4-fluorophenyl)azetidin-2-one
CAS No.:
Cat. No.: VC20671143
Molecular Formula: C15H12BrFN2O
Molecular Weight: 335.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12BrFN2O |
|---|---|
| Molecular Weight | 335.17 g/mol |
| IUPAC Name | 3-amino-4-(4-bromophenyl)-1-(4-fluorophenyl)azetidin-2-one |
| Standard InChI | InChI=1S/C15H12BrFN2O/c16-10-3-1-9(2-4-10)14-13(18)15(20)19(14)12-7-5-11(17)6-8-12/h1-8,13-14H,18H2 |
| Standard InChI Key | VHXSPYHBLSWLKL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)N)Br |
Introduction
3-Amino-4-(4-bromophenyl)-1-(4-fluorophenyl)azetidin-2-one is a synthetic organic compound featuring an azetidine ring, a four-membered lactam structure. It includes an amino group at the 3-position, a bromophenyl group at the 4-position, and a fluorophenyl group at the 1-position. This compound is of interest due to its unique structural features and potential applications in pharmaceutical research.
Synthesis and Chemical Reactivity
The synthesis of azetidin-2-one derivatives typically involves multi-step reactions, including condensation and cyclization processes. The presence of bromine and fluorine in the compound's structure contributes to its reactivity, making it a versatile intermediate for synthesizing more complex molecules. The amino group can participate in hydrogen bonding, while the bromophenyl and fluorophenyl groups can engage in hydrophobic interactions and halogen bonding, respectively.
Biological Activities and Potential Applications
Compounds with similar structures to 3-Amino-4-(4-bromophenyl)-1-(4-fluorophenyl)azetidin-2-one have been studied for their biological activities, including antimicrobial and anticancer properties. The specific biological activities of this compound require further investigation through pharmacological studies to determine its potential applications in medicine.
Comparison with Similar Compounds
Similar compounds, such as 3-Amino-1-(4-bromophenyl)azetidin-2-one and 3-Amino-1-(4-fluorophenyl)azetidin-2-one, exhibit different chemical reactivity and biological activity due to variations in their substituents. The presence of bromine or fluorine affects the compound's interaction with biological targets, influencing its potential applications.
| Compound | Structural Features | Unique Attributes |
|---|---|---|
| 3-Amino-1-(4-bromophenyl)azetidin-2-one | Bromophenyl group | Different reactivity and biological activity due to bromine |
| 3-Amino-1-(4-fluorophenyl)azetidin-2-one | Fluorophenyl group | Enhanced metabolic stability due to fluorine |
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